达克拉他韦二盐酸盐
描述
Daclatasvir dihydrochloride is a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is known for its potent activity against HCV genotypes 1 and 3 . The compound works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .
科学研究应用
作用机制
达拉他韦二盐酸盐通过与 HCV 非结构蛋白 5A (NS5A) 的 N 端结合发挥其抗病毒作用。 这种结合通过阻止 NS5A 与宿主细胞蛋白和膜的相互作用来抑制病毒 RNA 复制和病毒体组装,这些相互作用对于复制复合物的组装是必需的 . 该化合物靶向 NS5A 的顺式和反式作用功能,通过调节 NS5A 的磷酸化状态破坏新的 HCV 复制复合物的功能 .
类似化合物:
索非布韦: 另一种直接作用的抗病毒药物,与达拉他韦联合用于治疗 HCV。
利巴韦林: 一种与达拉他韦类似的 NS5A 抑制剂,但与索非布韦联合使用。
维帕他韦: 另一种 NS5A 抑制剂,具有更广的基因型覆盖范围。
独特性: 达拉他韦二盐酸盐的独特之处在于它能够靶向 HCV 复制过程的多个阶段,使其在联合疗法中非常有效。 其对耐药性的高遗传屏障和对不同 HCV 基因型的强效抗病毒活性进一步将其与其他类似化合物区分开来 .
安全和危害
生化分析
Biochemical Properties
Daclatasvir dihydrochloride exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir dihydrochloride is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Cellular Effects
Daclatasvir dihydrochloride, by binding to NS5A, disrupts the function of new HCV replication complexes, thereby preventing RNA replication and virion assembly . This impacts the cellular processes involved in the replication of the HCV, leading to a reduction in the viral load within the cell .
Molecular Mechanism
The molecular mechanism of Daclatasvir dihydrochloride involves its binding to the N-terminus of the D1 domain of NS5A, a nonstructural phosphoprotein encoded by HCV . This binding prevents NS5A’s interaction with host cell proteins and membranes that are required for virion replication complex assembly . Daclatasvir dihydrochloride targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Temporal Effects in Laboratory Settings
Daclatasvir dihydrochloride undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies .
Dosage Effects in Animal Models
In-vivo animal studies suggested that Daclatasvir dihydrochloride concentrates in livers (mice, rats, dogs, and monkeys), with liver-to-serum or liver-to-plasma area under the concentration–time curve (AUC) ratios ranging from 1.9 to 17 in the different animal species tested .
Metabolic Pathways
Daclatasvir dihydrochloride has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir dihydrochloride .
Transport and Distribution
Daclatasvir dihydrochloride is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . In-vivo animal studies suggested that Daclatasvir dihydrochloride concentrates in livers (mice, rats, dogs, and monkeys), indicating its distribution within this organ .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the HCV NS5A protein, which is part of the HCV replication complex located in the cytoplasm of the host cell .
准备方法
合成路线和反应条件: 达拉他韦二盐酸盐的合成涉及多个步骤,从 1,1’-联苯-4,4’-二基双(2-溴乙酮) 与式 (IV) 的化合物在碱存在下的反应开始,生成式 (V) 的化合物。然后,该中间体在乙酸铵存在下环化,并在酸性条件下脱保护,得到式 (VII) 的化合物。 最后一步是将该中间体与式 (VIII) 的化合物在 HOBt 水合物、DIPEA、EDC1.HCl 和盐酸存在下反应,得到达拉他韦二盐酸盐 .
工业生产方法: 达拉他韦二盐酸盐的工业生产遵循类似的合成路线,但针对更高的产率和纯度进行了优化。 该过程涉及对反应条件和纯化步骤的严格控制,以确保最终产品符合医药标准 .
化学反应分析
反应类型: 达拉他韦二盐酸盐会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for treating HCV.
Ledipasvir: An NS5A inhibitor similar to daclatasvir but used in combination with sofosbuvir.
Velpatasvir: Another NS5A inhibitor with a broader genotypic coverage.
Uniqueness: Daclatasvir dihydrochloride is unique in its ability to target multiple stages of the HCV replication process, making it highly effective in combination therapies. Its high genetic barrier to resistance and potent antiviral activity across different HCV genotypes further distinguish it from other similar compounds .
属性
CAS 编号 |
1009119-65-6 |
---|---|
分子式 |
C40H51ClN8O6 |
分子量 |
775.3 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1 |
InChI 键 |
AQVSGTIFAZLGND-VZJXZGSTSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
外观 |
Solid powder |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。